1-(4-Fluorobutyl)-1H-pyrazol-3-amine
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Overview
Description
1-(4-Fluorobutyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of a fluorobutyl group in this compound adds unique properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluorobutyl)-1H-pyrazol-3-amine typically involves the reaction of 4-fluorobutylamine with a pyrazole derivative. One common method is the nucleophilic substitution reaction where 4-fluorobutylamine reacts with a halogenated pyrazole under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters ensures consistent production quality. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluorobutyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorobutyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of 1-(4-aminobutyl)-1H-pyrazol-3-amine.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluorobutyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobutyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The fluorobutyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorobutyl-1H-indazole-3-carboxylic acid
- 4-Fluorobutyl-1H-indole-3-carboxamide
- 4-Fluorobutyl-1H-pyrazole-3-carboxamide
Uniqueness
1-(4-Fluorobutyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobutyl group enhances its stability and lipophilicity, making it a valuable compound in various research applications.
Properties
Molecular Formula |
C7H12FN3 |
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Molecular Weight |
157.19 g/mol |
IUPAC Name |
1-(4-fluorobutyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12FN3/c8-4-1-2-5-11-6-3-7(9)10-11/h3,6H,1-2,4-5H2,(H2,9,10) |
InChI Key |
WRXMALNFWVSHAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1N)CCCCF |
Origin of Product |
United States |
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